WAY-215718

Beschreibung

Eigenschaften

IUPAC Name |

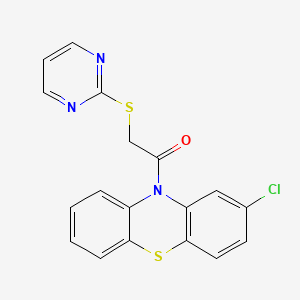

1-(2-chlorophenothiazin-10-yl)-2-pyrimidin-2-ylsulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClN3OS2/c19-12-6-7-16-14(10-12)22(13-4-1-2-5-15(13)25-16)17(23)11-24-18-20-8-3-9-21-18/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFPXNBPAXGKTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)C(=O)CSC4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Enigma of WAY-215718: A Review of Publicly Available Data

Despite concerted efforts to elucidate the pharmacological profile of WAY-215718, a comprehensive review of publicly accessible scientific literature and patent databases reveals a significant lack of information regarding its mechanism of action, quantitative pharmacological data, and detailed experimental protocols.

This compound, identified by the Chemical Abstracts Service (CAS) number 128175-06-4 and the molecular formula C18H12ClN3OS, remains an obscure entity within the realm of drug development and scientific research. While the compound is listed by some chemical suppliers, its biological target and physiological effects have not been disclosed in any readily available scientific publications or patents.

Initial investigations into compounds with similar structural motifs or designations did not yield any conclusive links to this compound, preventing any analog-based inference of its mechanism of action. Searches for experimental studies, pharmacological data, including binding affinities or functional assay results, and detailed methodologies have proven fruitless.

Consequently, the core requirements of this technical guide—to provide structured quantitative data, detailed experimental protocols, and visualizations of signaling pathways—cannot be fulfilled at this time due to the absence of foundational scientific information.

It is plausible that this compound represents an early-stage investigational compound that was either discontinued (B1498344) before reaching publication or is part of a proprietary research program that has not been publicly disclosed. Without access to internal research and development documentation from the originating institution, the scientific community is left with no data to analyze or present.

Therefore, this document serves to report the current void of information on the mechanism of action of this compound. Researchers, scientists, and drug development professionals are advised that, at present, no established scientific basis exists in the public domain to support a detailed technical understanding of this compound. Further elucidation of its pharmacological properties is contingent on the future publication of relevant scientific data.

Unraveling the Enigma of WAY-215718: A Case of Undisclosed Biological Targets

Despite its commercial availability as a research chemical, the specific biological target and mechanism of action for the compound WAY-215718 remain elusive within the public scientific domain. Extensive searches of chemical databases, patent literature, and scientific publications have yielded no specific information regarding its molecular interactions or cellular effects.

Chemical vendors list this compound, with a CAS number of 128175-06-4, as an "active molecule" and a "drug derivative," yet fail to provide any data on its biological activity.[1][2][3] This lack of publicly available information prevents a detailed analysis of its pharmacological profile and the construction of a comprehensive technical guide as requested.

The absence of published research on this compound means that critical data points for understanding its function are unavailable. These include:

-

Primary Biological Target(s): The specific protein(s), enzyme(s), or receptor(s) with which this compound interacts to elicit a biological response are unknown.

-

Quantitative Data: There is no publicly available information on binding affinities (such as Kd or Ki values), potency in cellular or biochemical assays (IC50 or EC50 values), or other quantitative measures of its activity.

-

Experimental Protocols: Without knowledge of its target, no relevant experimental methodologies for target identification, validation, or characterization can be provided. This includes a lack of information on screening assays, binding assays, or cellular pathway analysis that might have been used in its development.

-

Signaling Pathways: As the molecular target is unidentified, it is impossible to delineate any signaling pathways that may be modulated by this compound.

In the absence of any foundational scientific literature or patent filings detailing the discovery and characterization of this compound, the creation of an in-depth technical guide with the requested data presentation, experimental protocols, and visualizations is not feasible. The compound remains an enigma, its potential applications and biological significance obscured by the lack of accessible research. Further investigation into its origins as a "drug derivative" may provide clues, but without the parent compound's identity, this avenue also remains speculative.

For researchers, scientists, and drug development professionals, this compound represents a molecule of unknown potential. Until its biological target is identified and characterized in the public domain, its utility in research and development will be severely limited.

References

WAY-215718: Unveiling the Synthesis and Characterization of a Potential Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-215718 is a molecule identified as a potential anticancer agent. This technical guide aims to provide a comprehensive overview of the available information regarding its synthesis and characterization. Despite its classification as a bioactive compound, detailed public domain data on its synthesis, spectroscopic analysis, and specific biological mechanisms remain scarce. This document compiles the currently accessible information to serve as a foundational resource for researchers interested in this compound.

Chemical and Physical Properties

A summary of the known properties of this compound is presented in the table below. This information is primarily sourced from chemical suppliers.

| Property | Value | Source |

| CAS Number | 128175-06-4 | [1][2] |

| Molecular Formula | C₁₈H₁₂ClN₃OS₂ | [1] |

| Molecular Weight | 385.89 g/mol | [1] |

| Description | Active Molecule, Anticancer Agent | [1][2] |

| Purity | ≥98.0% | [1] |

Table 1: Physicochemical Properties of this compound

Synthesis

As of the latest available information, a specific, publicly documented synthetic route for this compound has not been identified in scientific literature or patents. Chemical suppliers list the compound, indicating its availability, but do not disclose the manufacturing process.

Characterization

Detailed characterization data for this compound is not widely available. While some suppliers indicate the availability of a Proton Nuclear Magnetic Resonance (¹H NMR) data sheet, the actual spectroscopic data is not published in accessible sources. Information regarding other standard characterization techniques such as Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) is also not found in the public domain.

Experimental Protocols

Due to the lack of published research on this compound, detailed experimental protocols for its use in biological assays or as a therapeutic agent are not available. General protocols for handling and storage are provided by suppliers.

Storage and Handling:

Biological Activity and Mechanism of Action

This compound is broadly categorized as an anticancer agent.[1] However, specific details regarding its mechanism of action, the signaling pathways it targets, and the cancer cell lines it is effective against are not documented in the available literature. Further research is required to elucidate its biological function and therapeutic potential.

Logical Workflow for Future Research

To address the current knowledge gap surrounding this compound, a structured research approach is necessary. The following workflow outlines the logical steps for a comprehensive investigation of this compound.

Caption: Proposed research workflow for this compound.

Conclusion

This compound is a compound of interest due to its classification as a potential anticancer agent. However, there is a significant lack of publicly available information regarding its synthesis, detailed characterization, and biological activity. The scientific community would benefit greatly from research that addresses these knowledge gaps. The workflow presented in this guide provides a roadmap for future investigations that could unlock the therapeutic potential of this molecule. Researchers are encouraged to undertake studies to synthesize, purify, and thoroughly characterize this compound, followed by comprehensive biological evaluations to understand its mechanism of action and efficacy.

References

In Vitro Activity Profile of WAY-215718: An Overview

A comprehensive search of publicly available scientific literature and databases did not yield any specific in vitro activity, binding, or functional data for the compound identified as WAY-215718 (CAS 128175-06-4). Commercial suppliers list this molecule for research purposes, but do not provide information on its biological activity.

Given the interest in the in vitro profile of selective somatostatin (B550006) receptor subtype 5 (SSTR5) antagonists, this guide will present a detailed in vitro activity profile for a well-characterized, potent, and highly selective SSTR5 antagonist, designated Compound 10 , as described in the scientific literature. This profile will serve as a representative example, outlining the standard assays, data presentation, and signaling pathways relevant to this class of compounds.

Representative SSTR5 Antagonist: Compound 10

Compound 10 is a novel azaspirodecanone derivative identified as a highly potent and selective SSTR5 antagonist. Its in vitro profile has been characterized through binding and functional assays, demonstrating its utility as a tool for investigating SSTR5 pharmacology.[1]

Data Presentation: Quantitative In Vitro Activity

The in vitro activity of Compound 10 was assessed by its ability to bind to the human SSTR5 (hSSTR5) receptor and its functional capacity to antagonize the receptor's signaling pathway.

Table 1: Receptor Binding Affinity of Compound 10

| Target | Assay Type | Radioligand | Cell Line | IC50 (nM) |

|---|

| hSSTR5 | Filtration Binding | Radiolabeled SST-28 | Membranes from cells expressing hSSTR5 | 1.2[1] |

Table 2: Functional Antagonist Activity of Compound 10

| Target | Assay Type | Agonist | Cell Line | IC50 (nM) |

|---|

| hSSTR5 | cAMP Functional Assay | SST-28 | CHO-K1 cells expressing hSSTR5 | 1.1[1] |

Table 3: Selectivity Profile of Compound 10

| Target | Assay Type | IC50 (µM) |

|---|---|---|

| hSSTR1 | Filtration Binding | > 10[1] |

| hSSTR2 | Filtration Binding | > 10[1] |

| hSSTR3 | Filtration Binding | > 10[1] |

| hSSTR4 | Filtration Binding | > 10[1] |

Note: The high IC50 values (>10,000 nM) for SSTR1-4 demonstrate the high selectivity of Compound 10 for the SSTR5 subtype.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the in vitro profile of SSTR5 antagonists like Compound 10.

SSTR5 Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the SSTR5 receptor.

-

Objective: To determine the binding affinity (IC50) of the test compound for the SSTR5 receptor.

-

Materials:

-

Cell membranes prepared from a cell line stably expressing the human SSTR5 receptor.

-

Radioligand: Typically a radiolabeled version of the endogenous ligand, such as [125I]-SST-28.

-

Test compound (e.g., Compound 10) at various concentrations.

-

Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[2]

-

96-well plates and a filtration apparatus (e.g., FilterMate™ harvester).[2]

-

Glass fiber filters (e.g., GF/C filters) pre-soaked in a substance like polyethyleneimine (PEI) to reduce non-specific binding.[2]

-

-

Procedure:

-

In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the test compound.

-

Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[2]

-

Terminate the reaction by rapid vacuum filtration through the glass fiber filters. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and reported as the IC50 value.

-

SSTR5 cAMP Functional Assay

This assay measures the ability of a test compound to block the agonist-induced inhibition of cyclic AMP (cAMP) production, which is the primary signaling pathway for SSTR5.

-

Objective: To determine the functional potency (IC50) of the test compound as an antagonist.

-

Materials:

-

A host cell line (e.g., CHO-K1) stably expressing the human SSTR5 receptor.[1]

-

A Gs-coupled receptor agonist like Forskolin to stimulate cAMP production.

-

An SSTR5 agonist, typically the endogenous ligand SST-28.

-

Test compound (e.g., Compound 10) at various concentrations.

-

-

Procedure:

-

Plate the SSTR5-expressing cells in a 96-well plate and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of the test compound (the antagonist).

-

Stimulate the cells with a fixed concentration of Forskolin to raise intracellular cAMP levels.

-

Immediately add a fixed concentration of the SSTR5 agonist (SST-28). The agonist will act on SSTR5 (a Gi-coupled receptor) to inhibit the Forskolin-induced cAMP production.

-

Incubate for a defined period (e.g., 30 minutes) at room temperature.[3]

-

Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.

-

The ability of the test compound to reverse the SST-28-mediated inhibition of cAMP accumulation is measured. The concentration that restores the cAMP level to 50% of the maximum possible is the antagonist IC50 value.

-

Mandatory Visualizations

SSTR5 Signaling Pathway

Caption: SSTR5 antagonist mechanism of action.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

References

The Enigmatic Case of WAY-215718: A Molecule in the Shadows of Drug Discovery

Despite its availability as a research chemical, a comprehensive search of scientific literature and patent databases reveals a significant absence of public information regarding the discovery, development, and pharmacological profile of WAY-215718. This scarcity of data precludes the creation of an in-depth technical guide as requested. The available information is limited to basic chemical identifiers, suggesting that this compound is likely an early-stage preclinical compound that has not been the subject of significant published research.

This compound is cataloged by chemical suppliers with the CAS Number 128175-06-4 and the molecular formula C18H12ClN3OS.[1][2][3] These listings confirm its existence as a distinct chemical entity and indicate it is available for procurement by researchers. However, these commercial sources explicitly state that the compound is intended for research purposes only and do not provide any details regarding its biological activity, mechanism of action, or the scientific context of its synthesis.

The "WAY" prefix in its designation strongly suggests that the compound originated from the research and development pipeline of Wyeth Pharmaceuticals, a company that is now part of Pfizer. Pharmaceutical companies synthesize and screen vast libraries of compounds, and only a small fraction are selected for further development and subsequent publication. It is plausible that this compound was one of many compounds synthesized in a particular drug discovery program but was ultimately deprioritized before reaching a stage that would warrant publication of its discovery or detailed pharmacological characterization.

Efforts to uncover the history of this compound through patent filings have also been unsuccessful, with no patents directly mentioning this specific compound. This further supports the hypothesis that it did not advance to a stage where intellectual property protection was pursued, or that it is included within the broad chemical space of a patent without being specifically exemplified.

Without any published preclinical or clinical data, it is impossible to fulfill the user's request for a detailed technical guide including quantitative data, experimental protocols, and signaling pathway diagrams. The core requirements for such a document—namely, the scientific findings from peer-reviewed studies—are not available in the public domain for this compound.

References

In-Depth Technical Guide to the Physicochemical Properties of WAY-215718

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the compound WAY-215718. The information is structured to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering key data points for computational modeling, formulation development, and pharmacokinetic prediction.

Core Physicochemical Data

The following tables summarize the available and predicted physicochemical properties of this compound. This data is essential for understanding the compound's behavior in biological and chemical systems.

Table 1: General and Known Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₂ClN₃OS₂ | MedChemExpress[1] |

| Molecular Weight | 385.89 g/mol | MedChemExpress[1] |

| Appearance | White to off-white solid | MedChemExpress |

| CAS Number | 128175-06-4 | MedChemExpress[1] |

| Solubility | Soluble in DMSO | MedChemExpress[2] |

| Storage | Store at -20°C to -80°C, protect from light | MedChemExpress[1] |

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Prediction Tool |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| pKa (most acidic) | 7.89 | SwissADME |

| pKa (most basic) | 1.63 | SwissADME |

| LogP (octanol/water) | 4.35 | SwissADME |

| Water Solubility | Poorly soluble | SwissADME |

| Topological Polar Surface Area (TPSA) | 84.89 Ų | SwissADME |

Note: Predicted values are computationally derived and should be confirmed through experimental validation.

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physicochemical properties. These are generalized protocols and may require optimization for this compound.

Melting Point Determination

The melting point of a solid compound is a critical indicator of its purity.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) for a more precise measurement.

-

Observation: The temperature at which the solid first begins to melt (onset) and the temperature at which the last crystal disappears (completion) are recorded as the melting point range.

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at different pH values, which influences its solubility, absorption, and target binding.

Methodology: Potentiometric Titration

-

Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent system (e.g., a co-solvent if aqueous solubility is low).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the compound.

-

pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added in small increments.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

Methodology: Shake-Flask Method

-

System Preparation: A biphasic system of n-octanol and water is prepared and mutually saturated.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

-

Phase Separation and Analysis: The two phases are separated, and the concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Visualizations

Experimental Workflow for Physicochemical Property Determination

The following diagram illustrates a general workflow for the experimental determination of the physicochemical properties of a compound like this compound.

Biological Activity and Signaling Pathway of this compound

Despite a comprehensive search of publicly available scientific literature and patent databases, no specific biological target or mechanism of action for this compound has been identified. The compound is listed as a "drug derivative" or "inhibitor" in some vendor databases, but no further details on its pharmacological activity are provided.

Due to this lack of information, it is not possible to generate a scientifically accurate signaling pathway diagram as the biological context of this compound's action is unknown. Further screening and biological assays would be required to elucidate its mechanism of action and potential therapeutic targets.

Conclusion

This technical guide provides a summary of the currently available and predicted physicochemical properties of this compound. The tabulated data and outlined experimental protocols offer a valuable starting point for researchers interested in this compound. However, the absence of information regarding its biological activity highlights a significant knowledge gap. Further investigation into the pharmacology of this compound is necessary to understand its potential as a research tool or therapeutic agent.

References

Navigating the Thienopyrimidine Scaffold: A Technical Guide to a Promising Class of Bioactive Molecules

Disclaimer: Initial searches for the specific compound WAY-215718 yielded limited publicly available data beyond its chemical formula (C18H12ClN3OS2) and commercial availability.[1][2][3] This molecular formula strongly suggests that this compound belongs to the thienopyrimidine class of heterocyclic compounds. Therefore, this guide provides an in-depth overview of the thienopyrimidine core, its structural analogs, and derivatives, serving as a comprehensive resource for researchers, scientists, and drug development professionals interested in this pharmacologically significant scaffold.

The Thienopyrimidine Core: A Privileged Scaffold in Medicinal Chemistry

Thienopyrimidines are a class of bicyclic heterocyclic compounds resulting from the fusion of a thiophene (B33073) ring and a pyrimidine (B1678525) ring.[4][5] This structural motif is of significant interest in medicinal chemistry due to its resemblance to purine (B94841) bases, the fundamental components of DNA and RNA.[4][5][6] This similarity allows thienopyrimidine derivatives to interact with a wide range of biological targets, including enzymes and receptors, leading to a broad spectrum of pharmacological activities.[4][5]

There are three main isomers of the thienopyrimidine scaffold, depending on the fusion of the two rings: thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine.[6] These core structures serve as a versatile template for the development of novel therapeutic agents.

Synthesis of the Thienopyrimidine Scaffold: Key Methodologies

The synthesis of the thienopyrimidine core can be broadly approached in two ways: by constructing the pyrimidine ring onto a pre-existing thiophene or by forming the thiophene ring on a pyrimidine precursor. The most common strategies involve the cyclization of appropriately substituted aminothiophenes.

General Experimental Protocol: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones

A widely employed method for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones involves the reaction of a 2-amino-3-carbalkoxythiophene derivative with formamide (B127407).

Materials:

-

2-amino-3-ethoxycarbonyl-4,5-dimethylthiophene

-

Formamide

Procedure:

-

A mixture of 2-amino-3-ethoxycarbonyl-4,5-dimethylthiophene (1 equivalent) and an excess of formamide (10-20 equivalents) is heated at reflux (typically 150-180 °C) for several hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The crude product is washed with a suitable solvent, such as ethanol or water, to remove excess formamide and other impurities.

-

The final product, a 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, is dried under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent.

This protocol can be adapted for the synthesis of a variety of substituted thienopyrimidines by using different starting aminothiophenes and cyclizing agents.[6]

Pharmacological Landscape of Thienopyrimidine Derivatives

Thienopyrimidine derivatives have demonstrated a remarkable diversity of biological activities, making them attractive candidates for drug discovery programs.

| Biological Activity | Target/Mechanism of Action | Structural Features | References |

| Anticancer | Kinase inhibition (e.g., EGFR, VEGFR-2, PI3K) | Varies, often involves substitution at positions 2 and 4 of the pyrimidine ring. | [7][8][9][10][11] |

| Antimicrobial | Inhibition of essential bacterial enzymes (e.g., respiratory complex I in H. pylori) | Modifications at various positions of the thienopyrimidine core. | [6][12] |

| Anti-inflammatory | Inhibition of inflammatory mediators | Often involves specific substitutions on the thiophene and pyrimidine rings. | [5][13] |

| Antiviral | Inhibition of viral enzymes (e.g., HIV-1 reverse transcriptase) | Specific side chains and substitutions are crucial for activity. | [6] |

| CNS Protective | Modulation of central nervous system targets | Structure-activity relationships are target-specific. | [13] |

Mechanism of Action: A Focus on Kinase Inhibition

A significant number of thienopyrimidine derivatives exert their anticancer effects through the inhibition of protein kinases, which are key regulators of cellular signaling pathways.[8][9] For instance, certain thienopyrimidines have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K).[7][10][11]

PI3K/Akt/mTOR Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Thienopyrimidine derivatives, such as GDC-0941, have been developed as inhibitors of PI3K.[11]

Caption: Inhibition of the PI3K signaling pathway by thienopyrimidine derivatives.

Experimental Protocols for Biological Evaluation

The biological activity of thienopyrimidine derivatives is assessed using a variety of in vitro and in vivo assays.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[14][15]

Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the thienopyrimidine compounds for a specified period (e.g., 72 hours).[14]

-

After the incubation period, the MTT reagent is added to each well and incubated for a few hours.

-

Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[16]

Kinase Inhibition Assay

To determine the specific enzymatic activity of thienopyrimidine derivatives against a particular kinase, various in vitro kinase assay formats can be employed.

General Workflow:

-

The purified kinase enzyme, a specific substrate (e.g., a peptide), and ATP are combined in a reaction buffer.

-

The thienopyrimidine compound at various concentrations is added to the reaction mixture.

-

The reaction is allowed to proceed for a set time at a specific temperature.

-

The extent of substrate phosphorylation is measured. This can be done using various detection methods, such as radioactivity (if using [γ-32P]ATP), fluorescence, or luminescence-based assays.

-

The inhibitory activity of the compound is determined by measuring the reduction in kinase activity compared to a control without the inhibitor.

References

- 1. medchemexpress.cn [medchemexpress.cn]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Toxicity Screening of Novel Chemical Entities: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the essential preliminary toxicity screening assays for a novel chemical entity, exemplified by a hypothetical compound, WAY-215718. The document outlines standard in vitro and in vivo methodologies, data interpretation, and the investigation of common toxicity pathways, offering a foundational framework for early-stage safety assessment in drug discovery.

In Vitro Cytotoxicity Assays

A primary step in toxicological screening is the assessment of a compound's effect on cell viability and proliferation. A panel of in vitro cytotoxicity assays is typically employed to determine the concentration at which a compound elicits a toxic response in cultured cells. These assays measure different cellular endpoints, providing a multi-faceted view of cytotoxicity.

Data Presentation: Comparative In Vitro Cytotoxicity

The results of in vitro cytotoxicity assays are often summarized by the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that reduces a biological response by 50%. This value is a key indicator of a compound's potency in causing cell death.

| Assay Type | Principle | Endpoint Measured | Typical IC50 Interpretation |

| MTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells. | Colorimetric measurement of formazan (B1609692) product, indicating metabolic activity. | Lower IC50 values suggest higher cytotoxicity. |

| LDH Release Assay | Measurement of lactate (B86563) dehydrogenase (LDH) released from cells with damaged plasma membranes. | Enzymatic assay to quantify LDH in the culture medium, indicating loss of membrane integrity. | Lower IC50 values correlate with greater membrane damage. |

| Neutral Red Uptake Assay | Uptake and accumulation of the neutral red dye in the lysosomes of viable cells. | Spectrophotometric quantification of extracted dye, reflecting cell viability. | Lower IC50 values indicate a higher degree of cell death or dysfunction. |

Experimental Protocols: In Vitro Assays

-

Cell Seeding: Plate cells in a 96-well microtiter plate at a predetermined optimal density and allow them to adhere and proliferate for 24 hours.

-

Compound Preparation: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

-

Serial Dilutions: Perform serial dilutions of the compound in cell culture medium to achieve a range of final concentrations for testing.

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include vehicle-only (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

MTT Addition: Following the treatment incubation, add 10 µL of the MTT solution to each well and incubate for 2-4 hours.

-

Solubilization: After incubation with MTT, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.

-

Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

-

Control Preparation: Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

-

LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.

-

Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.

-

Absorbance Reading: Measure the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.

-

Medium Replacement: After compound treatment, replace the medium with a fresh medium containing neutral red dye (e.g., 50 µg/mL).

-

Incubation: Incubate the plates for 2-3 hours to allow for dye uptake by viable cells.

-

Washing: Remove the neutral red-containing medium and wash the cells with PBS to remove any unincorporated dye.

-

Dye Extraction: Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well to extract the dye from the lysosomes.

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Data Analysis: Determine the percentage of viable cells by comparing the absorbance of treated cells to that of control cells.

Mandatory Visualization: In Vitro Cytotoxicity Workflow

In Vivo Acute Toxicity Studies

Following in vitro characterization, the acute systemic toxicity of a compound is evaluated in animal models. These studies are crucial for determining the potential for acute toxicity with a single dose and for informing dose selection in subsequent, longer-term toxicity studies. The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for acute oral toxicity testing.

Data Presentation: Acute Toxicity Endpoints

The primary endpoints of an acute toxicity study are the observation of clinical signs of toxicity and, in some study designs, the determination of the median lethal dose (LD50).

| Parameter | Description | Data Collected |

| Clinical Observations | Detailed monitoring of animals for any signs of adverse effects. | Changes in skin and fur, eyes, and mucous membranes; respiratory, circulatory, autonomic, and central nervous system signs; and changes in activity levels and behavior. |

| Body Weight | Measurement of body weight at specified intervals. | Pre-dose and post-dose measurements (e.g., daily for the first week, then weekly). |

| Mortality | Recording of any deaths during the observation period. | Number of animals that die and the time of death. |

| Gross Necropsy | Macroscopic examination of tissues and organs at the end of the study. | Any visible abnormalities in organs and tissues. |

| LD50/GHS Category | The statistically estimated dose that is lethal to 50% of the test animals, or classification into a GHS toxicity category. | Calculated from mortality data (OECD 425) or determined by fixed-dose responses (OECD 420, 423). |

Experimental Protocols: OECD Guidelines for Acute Oral Toxicity

-

Animal Selection: Typically, young adult rats or mice of a single sex (often females, as they can be slightly more sensitive) are used.

-

Housing and Acclimatization: Animals are housed in appropriate conditions and acclimatized to the laboratory environment before the study begins.

-

Dosing: The test substance is administered orally via gavage. Animals are fasted prior to dosing.

-

Observation Period: Animals are observed for a standard period, typically 14 days.

This method aims to identify a dose that causes evident toxicity without mortality.

-

Sighting Study: A preliminary study in a small number of animals to determine the appropriate starting dose for the main study.

-

Main Study: Groups of animals (typically 5) are dosed at one of the fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg). The response at one dose level determines the next dose.

This method assigns a substance to a toxicity class based on the number of mortalities.

-

Stepwise Dosing: A group of three animals is dosed at a specific starting dose.

-

Outcome-Based Progression: If mortality occurs, the next group of three animals is dosed at a lower level. If no mortality occurs, the next group is dosed at a higher level.

This method is used to determine the LD50 value more precisely.

-

Sequential Dosing: Animals are dosed one at a time.

-

Dose Adjustment: The dose for each subsequent animal is adjusted up or down based on the outcome (survival or death) for the previous animal.

Mandatory Visualization: Acute Toxicity Study Workflow

Investigation of Toxicity Pathways

Understanding the molecular mechanisms underlying a compound's toxicity is crucial. Preliminary screening often includes an investigation into common signaling pathways associated with cell death and cellular stress.

Apoptosis Signaling Pathway

Apoptosis is a form of programmed cell death that is essential for normal tissue homeostasis. Dysregulation of apoptosis can lead to various diseases. There are two main apoptosis pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process.

An In-Depth Technical Guide to Target Engagement Assays for WAY-215718

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-215718 is a small molecule that has been noted in chemical vendor databases. However, extensive public-domain information regarding its specific biological target, mechanism of action, and associated target engagement assays is not available. This guide, therefore, provides a comprehensive framework of the principles and methodologies for characterizing the target engagement of a novel compound like this compound, once a primary biological target is identified. The forthcoming sections will detail the theoretical and practical aspects of key target engagement assays, data presentation, and the visualization of associated cellular processes.

Section 1: Hypothetical Target Identification and Initial Characterization

For the purpose of this illustrative guide, let us hypothesize that initial screening has identified Protein Kinase X (PKX) as the primary target of this compound. PKX is a serine/threonine kinase implicated in a significant cellular signaling pathway. The following sections will be based on this hypothetical target.

Section 2: Quantitative Data on this compound Target Engagement

To robustly characterize the interaction between this compound and its putative target, PKX, a suite of biochemical and cellular assays would be employed. The data from these assays should be meticulously recorded and presented for clear interpretation and comparison.

Table 1: Biochemical Affinity and Potency of this compound against PKX

| Assay Type | Parameter | Value | Description |

| Radioligand Binding Assay | Ki | 15 nM | Inhibitory constant, reflecting the binding affinity of this compound to PKX. |

| In Vitro Kinase Assay | IC50 | 50 nM | Concentration of this compound required to inhibit 50% of PKX enzymatic activity. |

| Isothermal Titration Calorimetry (ITC) | Kd | 25 nM | Dissociation constant, measuring the direct binding affinity between this compound and PKX. |

| Surface Plasmon Resonance (SPR) | Kon | 2 x 105 M-1s-1 | Association rate constant. |

| Koff | 5 x 10-3 s-1 | Dissociation rate constant. |

Table 2: Cellular Target Engagement and Functional Response of this compound

| Assay Type | Parameter | Value | Description |

| Cellular Thermal Shift Assay (CETSA) | EC50 | 200 nM | Concentration of this compound required to induce a half-maximal thermal stabilization of PKX in intact cells. |

| NanoBRET™ Target Engagement Assay | EC50 | 180 nM | Concentration of this compound causing 50% displacement of a tracer from PKX in live cells. |

| Phospho-PKX Substrate ELISA | EC50 | 500 nM | Concentration of this compound that inhibits the phosphorylation of a known PKX substrate by 50% in cells. |

Section 3: Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of target engagement studies.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for its target protein, PKX.

Materials:

-

Recombinant human PKX protein

-

Radiolabeled ligand (e.g., [3H]-Known Ligand)

-

This compound

-

Binding buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA)

-

GF/B filter plates

-

Scintillation fluid and counter

Protocol:

-

Prepare a dilution series of this compound.

-

In a 96-well plate, combine the recombinant PKX protein, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.

-

Incubate the mixture at room temperature for 1 hour to reach binding equilibrium.

-

Rapidly filter the reaction mixture through the GF/B filter plates to separate bound from unbound radioligand.

-

Wash the filters three times with ice-cold binding buffer.

-

Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the binding of this compound to PKX in a cellular environment by measuring changes in the thermal stability of PKX.

Materials:

-

Cell line expressing endogenous or over-expressed PKX

-

This compound

-

PBS and appropriate cell lysis buffer

-

Equipment for heat treatment (e.g., PCR cycler)

-

SDS-PAGE and Western blotting reagents

-

Anti-PKX antibody

Protocol:

-

Culture cells to 80-90% confluency.

-

Treat cells with varying concentrations of this compound or vehicle control for 1 hour.

-

Harvest and resuspend the cells in PBS.

-

Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

-

Lyse the cells by freeze-thaw cycles.

-

Centrifuge the lysates to separate the soluble protein fraction from the precipitated proteins.

-

Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-PKX antibody.

-

Quantify the band intensities to generate melting curves and determine the thermal shift.

Section 4: Visualizations of Pathways and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

Caption: Hypothetical signaling pathway of Protein Kinase X (PKX) and the inhibitory action of this compound.

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

While specific data for this compound is not publicly available, this guide provides a robust template for the systematic evaluation of its target engagement. By employing a combination of biochemical and cellular assays, presenting the data in a clear and comparative format, and adhering to detailed experimental protocols, researchers can effectively characterize the interaction of novel compounds with their biological targets. The principles and methodologies outlined herein are fundamental to modern drug discovery and development.

Methodological & Application

Application Notes and Protocols: WAY-215718 Cell-Based Assay

Introduction

WAY-215718 is a small molecule compound available for research purposes. This document provides a detailed, generalized framework for establishing a cell-based assay to characterize the activity of this compound. As the specific biological target of this compound is not publicly documented, this protocol outlines a comprehensive approach to first identify the target and subsequently measure its functional response to the compound. The described methodologies are adaptable for researchers and drug development professionals investigating novel compounds with unknown mechanisms of action.

The following protocols are designed to be implemented in a logical sequence, starting with target identification and culminating in a specific functional cell-based assay.

Section 1: Target Identification and Validation

The initial and most critical step is to identify the cellular target of this compound. A combination of in silico and experimental approaches is recommended.

1.1. In Silico Target Prediction: Utilize computational methods such as chemical similarity profiling against known pharmacological databases (e.g., ChEMBL, PubChem) to identify potential protein targets based on the chemical structure of this compound.

1.2. Experimental Target Identification: A variety of experimental techniques can be employed for unbiased target identification:

-

Affinity Chromatography-Mass Spectrometry: Immobilize this compound on a solid support and use it as bait to capture interacting proteins from cell lysates. Bound proteins are then identified by mass spectrometry.

-

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells or cell lysates by measuring changes in protein thermal stability upon ligand binding.

-

Phenotypic Screening: Screen a panel of engineered cell lines (e.g., reporter cell lines for various signaling pathways) to identify pathways modulated by this compound, thereby narrowing down potential targets.

1.3. Target Validation: Once potential targets are identified, validation is crucial. This can be achieved through:

-

Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can confirm and quantify the binding affinity of this compound to the purified target protein.

-

Genetic Approaches: Use techniques like siRNA/shRNA knockdown or CRISPR/Cas9 knockout of the putative target gene in a relevant cell line. The cellular response to this compound should be attenuated or abolished in the absence of the target.

Section 2: Generic Cell-Based Assay Protocol Framework

Once the target of this compound is identified and validated, a specific cell-based assay can be developed to quantify its functional activity. The following is a generalized protocol that can be adapted based on the nature of the target (e.g., GPCR, enzyme, ion channel, nuclear receptor). For the purpose of this protocol, we will assume the target is a G-protein coupled receptor (GPCR) that signals through the cAMP pathway, a common target for small molecule drugs.

Protocol: cAMP-Glo™ Assay for Functional Characterization of this compound

This protocol is designed to determine if this compound acts as an agonist or antagonist of a Gi/o-coupled or Gs-coupled GPCR.

Objective: To measure the effect of this compound on intracellular cAMP levels in a cell line endogenously or recombinantly expressing the target GPCR.

Materials:

-

HEK293 cells (or other suitable host cell line) stably expressing the target GPCR.

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Forskolin (B1673556) (adenylyl cyclase activator).

-

Known agonist and antagonist for the target GPCR (positive controls).

-

cAMP-Glo™ Assay Kit (Promega).

-

White, opaque 96-well or 384-well assay plates.

-

Luminometer.

Experimental Workflow Diagram:

Figure 1: Workflow for the cAMP-Glo™ cell-based assay.

Procedure:

-

Cell Seeding:

-

Culture HEK293 cells expressing the target GPCR in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Trypsinize and resuspend the cells in assay buffer (e.g., DMEM without phenol (B47542) red).

-

Seed the cells at an optimized density (e.g., 5,000-10,000 cells/well) into a white, opaque 96-well plate.

-

Incubate the plate for 24 hours at 37°C and 5% CO2.

-

-

Compound Preparation:

-

Prepare a serial dilution of this compound in assay buffer. The final concentration range should be sufficient to determine a dose-response curve (e.g., 10 µM to 1 pM).

-

Prepare solutions of a known agonist and antagonist for the target GPCR to serve as positive controls.

-

For antagonist testing, prepare a solution of forskolin at a concentration that elicits a submaximal response (e.g., EC80).

-

-

Compound Addition and Incubation:

-

Agonist Mode:

-

Add the diluted this compound and known agonist to the respective wells.

-

Add assay buffer with 0.1% DMSO to the vehicle control wells.

-

Incubate the plate at room temperature for 15-30 minutes.

-

-

Antagonist Mode:

-

Add the diluted this compound and known antagonist to the respective wells and pre-incubate for 15-30 minutes at room temperature.

-

Add the EC80 concentration of forskolin (for Gs-coupled receptors) or agonist (for Gi/o-coupled receptors) to all wells except the negative control.

-

Incubate for an additional 15-30 minutes at room temperature.

-

-

-

cAMP Detection:

-

Equilibrate the cAMP-Glo™ Assay reagents to room temperature.

-

Add the cAMP-Glo™ Lysis Buffer to each well and incubate for 15 minutes with shaking.

-

Add the cAMP-Glo™ Detection Reagent containing the kinase and luciferase to each well.

-

Incubate for 20 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Plot the luminescence signal against the log of the compound concentration.

-

For agonist activity, calculate the EC50 value from the dose-response curve.

-

For antagonist activity, calculate the IC50 value from the dose-response curve.

-

Section 3: Data Presentation

Quantitative data from the cell-based assays should be summarized in a clear and structured format.

Table 1: Hypothetical Pharmacological Profile of this compound at Target GPCR

| Parameter | This compound | Known Agonist | Known Antagonist |

| Agonist Mode | |||

| EC50 (nM) | TBD | 15.2 | Inactive |

| Emax (% of control) | TBD | 100% | N/A |

| Antagonist Mode | |||

| IC50 (nM) | TBD | N/A | 25.8 |

| % Inhibition (at 1 µM) | TBD | N/A | 98% |

TBD: To be determined. N/A: Not applicable.

Section 4: Signaling Pathway Diagram

Assuming this compound is an antagonist of a Gi/o-coupled GPCR, the following diagram illustrates the modulated signaling pathway.

Figure 2: Antagonism of a Gi/o-coupled GPCR by this compound.

Conclusion

The protocols and frameworks provided in these application notes offer a comprehensive guide for the characterization of this compound. Successful implementation of these methodologies will enable the identification of its molecular target, elucidation of its mechanism of action, and quantification of its potency and efficacy in a cellular context. This foundational data is essential for any further drug development efforts involving this compound.

No Publicly Available In Vivo Experimental Data for WAY-215718

Despite a comprehensive search for in vivo experimental designs, protocols, and efficacy data for the compound WAY-215718, no specific scientific literature or publicly accessible studies detailing its use in animal models could be identified.

Searches for "this compound" and its CAS number (128175-06-4) primarily yield product listings from chemical suppliers. These commercial sites provide basic chemical properties but do not include information on in vivo applications, pharmacokinetic profiles, or efficacy in preclinical models.

Consequently, the creation of detailed application notes, experimental protocols, and quantitative data tables as requested is not possible based on the currently available public information. The core requirement of summarizing existing data cannot be fulfilled due to the absence of such data in the public domain.

General Considerations for In Vivo Experimental Design

While specific data for this compound is unavailable, researchers and drug development professionals typically follow a structured approach when designing in vivo experiments for a novel compound. This general workflow is outlined below.

Preclinical In Vivo Workflow

A typical preclinical in vivo experimental workflow involves several key stages, from initial pharmacokinetic profiling to efficacy evaluation in relevant disease models.

Caption: General workflow for in vivo preclinical studies.

Hypothetical Signaling Pathway Diagram

Without knowing the specific target or mechanism of action of this compound, a generic signaling pathway diagram can be conceptualized to illustrate how a hypothetical inhibitor might function. This is a generalized representation and does not reflect any known activity of this compound.

Caption: Hypothetical signaling pathway with an inhibitor.

It is important to reiterate that the above diagrams and descriptions are based on general principles of in vivo research and pharmacology and are not based on any specific data for this compound. Researchers interested in this compound would need to conduct their own exploratory in vitro and in vivo studies to determine its biological activity, mechanism of action, and potential therapeutic effects.

Application Notes and Protocols for the Investigation of WAY-215718 in Animal Models

Disclaimer: Publicly available scientific literature and databases do not contain specific dosage information for the administration of WAY-215718 in animal models. The following application notes and protocols are provided as a general framework for researchers and drug development professionals to design and conduct initial in vivo studies with a novel investigational compound such as this compound. It is imperative to conduct thorough dose-range finding and toxicity studies to establish a safe and efficacious dose for any new chemical entity.

Introduction

This compound is identified as a potential antagonist of the Sphingosine-1-Phosphate Receptor 3 (S1P3). S1P3 is a G protein-coupled receptor involved in a variety of physiological and pathological processes, including cardiovascular function, immune response, and tissue fibrosis.[1] The development of selective S1P3 antagonists is of interest for therapeutic intervention in diseases where S1P3 signaling is dysregulated. These application notes provide a guide for the initial in vivo characterization of this compound in appropriate animal models.

Data Presentation: Establishing a Dosing Regimen

As no specific dosage data for this compound is available, researchers must first perform dose-range finding (DRF) studies.[2][3] The goal of these initial studies is to determine the maximum tolerated dose (MTD) and to identify a potential therapeutic window. The data gathered from these studies should be meticulously recorded and can be summarized in a table similar to the hypothetical example below.

Table 1: Hypothetical Dose-Range Finding Study Data for this compound in Mice

| Dose Group (mg/kg) | Route of Administration | Number of Animals | Observed Adverse Effects | Change in Body Weight (%) | Target Engagement Marker (e.g., % S1P3 Occupancy) |

| Vehicle Control | Intraperitoneal (IP) | 8 | None | +2.5 | 0 |

| 1 | Intraperitoneal (IP) | 8 | None | +2.1 | 15 |

| 3 | Intraperitoneal (IP) | 8 | None | +1.8 | 40 |

| 10 | Intraperitoneal (IP) | 8 | Mild lethargy observed within 1 hour of dosing | -1.2 | 75 |

| 30 | Intraperitoneal (IP) | 8 | Significant lethargy, ruffled fur | -5.8 | 95 |

| 100 | Intraperitoneal (IP) | 8 | Severe lethargy, ataxia, piloerection | -15.2 (study terminated for this group) | >98 |

This table is a fictional representation and should be populated with actual experimental data.

Experimental Protocols

Dose-Range Finding (DRF) Study Protocol

Objective: To determine the MTD and to identify a range of doses for subsequent efficacy studies.[2][3][4][5]

Animal Model: Select an appropriate rodent species (e.g., C57BL/6 mice or Sprague-Dawley rats), typically 8-10 weeks old. Both male and female animals should be included.

Materials:

-

This compound

-

Appropriate vehicle for solubilization (e.g., sterile saline, PBS with a solubilizing agent like DMSO and Tween 80). The final concentration of the solubilizing agent should be non-toxic.

-

Syringes and needles appropriate for the chosen route of administration.

-

Animal scale.

-

Observational checklist for clinical signs of toxicity.

Procedure:

-

Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the study.

-

Group Allocation: Randomly assign animals to dose groups, including a vehicle control group. A typical study might include 5-6 dose levels.

-

Dose Preparation: Prepare fresh dosing solutions on the day of administration. Ensure this compound is completely dissolved or forms a homogenous suspension in the vehicle.

-

Administration: Administer a single dose of this compound or vehicle via the chosen route (e.g., intraperitoneal, oral, or intravenous). The volume of administration should be appropriate for the animal's size.[6]

-

Clinical Observation: Observe animals continuously for the first few hours post-dosing and then at regular intervals for up to 14 days. Record any signs of toxicity, such as changes in behavior, appearance, or mobility.

-

Body Weight Measurement: Record the body weight of each animal prior to dosing and daily thereafter.

-

Endpoint: The MTD is typically defined as the highest dose that does not cause mortality or more than a 10-20% loss in body weight and produces only minor, transient clinical signs of toxicity.[7]

Pharmacokinetic (PK) Study Protocol

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Animal Model: Typically conducted in rats with jugular vein cannulation to facilitate serial blood sampling.

Procedure:

-

Administer a single dose of this compound at a dose level determined to be well-tolerated from the DRF study.

-

Collect blood samples at predetermined time points (e.g., 0, 15, 30 minutes, 1, 2, 4, 8, and 24 hours) post-administration.

-

Process blood samples to separate plasma.

-

Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.

-

Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

Mandatory Visualizations

S1P3 Signaling Pathway

The following diagram illustrates a simplified signaling pathway for the Sphingosine-1-Phosphate Receptor 3 (S1P3). This compound, as a putative antagonist, would act to block the initiation of these downstream signaling cascades.

Caption: Simplified S1P3 Receptor Signaling Pathways.

Experimental Workflow for In Vivo Compound Evaluation

The following diagram outlines a typical workflow for the initial in vivo evaluation of a novel compound like this compound.

Caption: Workflow for Initial In Vivo Evaluation.

References

- 1. Sphingosine-1-phosphate receptor 3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. criver.com [criver.com]

- 3. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]

- 4. In Vivo Toxicity Study - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]

- 6. ecronicon.net [ecronicon.net]

- 7. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols: WAY-215718 Solution Preparation and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-215718 is an active molecule for research use.[1][2][3] This document provides detailed protocols for the preparation of this compound solutions and information regarding their stability to ensure consistent and reliable experimental results. The proper handling and storage of this compound are crucial for maintaining its biological activity and integrity.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₈H₁₂ClN₃OS₂ |

| Molecular Weight | 385.89 g/mol |

| Appearance | Solid, White to off-white |

| CAS Number | 128175-06-4 |

Solution Preparation

Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2] It is highly soluble in DMSO, with a concentration of at least 100 mg/mL (259.14 mM) being achievable.[1][2] It is crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1][2]

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound.

Materials:

-

This compound solid

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Calibrated pipettes

-

Vortex mixer

-

Analytical balance

Procedure:

-

Weighing the Compound: Accurately weigh out 3.86 mg of this compound using an analytical balance.

-

Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound.

-

Dissolution: Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can be used to aid dissolution if necessary.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.

Stock Solution Preparation Workflow

Caption: Workflow for preparing a 10 mM stock solution of this compound in DMSO.

Solution Stability

The stability of this compound in solution is critical for obtaining reproducible experimental data. The following table summarizes the recommended storage conditions and stability data for this compound in DMSO.

| Storage Temperature | Duration | Notes |

| -80°C | 6 months | Protect from light.[1][2] |

| -20°C | 1 month | Protect from light.[1][2] |

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1][2]

Protocol for a Basic Stability Assessment of this compound in an Aqueous Buffer

This protocol outlines a general method for assessing the stability of this compound in a typical aqueous experimental buffer. This is a foundational experiment that can be adapted based on specific research needs.

Objective: To determine the stability of this compound in an aqueous buffer over a defined time course at a specific temperature.

Materials:

-

This compound stock solution in DMSO

-

Experimental aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

-

Incubator or water bath

-

Autosampler vials

Procedure:

-

Preparation of Test Solution: Dilute the this compound DMSO stock solution with the experimental aqueous buffer to the final desired concentration. Ensure the final DMSO concentration is low and consistent across all samples to minimize its effect.

-

Initial Time Point (T=0): Immediately after preparation, take an aliquot of the test solution and analyze it by HPLC to determine the initial peak area of this compound. This will serve as the 100% reference.

-

Incubation: Incubate the remaining test solution at the desired temperature (e.g., room temperature or 37°C).

-

Time Points: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution.

-

HPLC Analysis: Analyze each aliquot by HPLC using the same method as for the T=0 sample.

-

Data Analysis: Calculate the percentage of the remaining this compound at each time point by comparing the peak area to the peak area at T=0.

Stability Assessment Experimental Workflow

Caption: Experimental workflow for assessing the stability of this compound in an aqueous buffer.

General Recommendations

-

Light Sensitivity: this compound should be protected from light, both in its solid form and in solution.[1][2] Use amber vials or cover tubes with aluminum foil.

-

Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of stock solutions as this can lead to degradation.[1][2] Aliquoting into single-use volumes is the best practice.

-

Solvent Quality: Always use high-purity, anhydrous solvents for solution preparation to ensure maximum solubility and stability.

By following these guidelines and protocols, researchers can ensure the accurate and effective use of this compound in their experiments.

References

Application Notes and Protocols for WAY-215718 in High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-215718 is a bioactive small molecule available in several high-throughput screening (HTS) libraries. These application notes provide a comprehensive overview of the potential use of this compound in HTS campaigns, focusing on its putative role as an inhibitor of secretory phospholipase A2 (sPLA2). The protocols and data presented herein are designed to guide researchers in the development of robust screening assays to identify and characterize modulators of sPLA2 activity.

Secretory phospholipase A2, particularly the Group IIA isoform (sPLA2-IIA), is a critical enzyme in the inflammatory cascade. It catalyzes the hydrolysis of phospholipids (B1166683) at the sn-2 position, releasing arachidonic acid and lysophospholipids. Arachidonic acid is a precursor to pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. Consequently, inhibitors of sPLA2-IIA are of significant interest as potential anti-inflammatory therapeutics.

Putative Mechanism of Action of this compound

This compound is hypothesized to act as an inhibitor of sPLA2-IIA. By blocking the active site of this enzyme, it prevents the release of arachidonic acid, thereby attenuating the downstream production of inflammatory eicosanoids. This proposed mechanism makes this compound a valuable tool compound for studying the sPLA2-IIA signaling pathway and a potential starting point for the development of novel anti-inflammatory drugs.

sPLA2-IIA Signaling Pathway

Caption: Putative sPLA2-IIA signaling pathway and the inhibitory action of this compound.

High-Throughput Screening for sPLA2-IIA Inhibitors

A fluorescence-based assay is a common and effective method for high-throughput screening of sPLA2 inhibitors. This assay utilizes a fluorescently labeled phospholipid substrate. When the substrate is cleaved by sPLA2, the fluorophore is released, resulting in a measurable increase in fluorescence intensity.

Experimental Workflow

Caption: High-throughput screening workflow for identifying sPLA2-IIA inhibitors.

Experimental Protocols

Materials and Reagents

-

Enzyme: Recombinant human sPLA2-IIA

-

Substrate: Fluorescently labeled phospholipid substrate (e.g., PED-A1)

-

Assay Buffer: Tris-HCl, pH 8.0, containing CaCl2 and BSA

-

Compound Plates: 384-well plates containing this compound and other test compounds

-

Assay Plates: Low-volume 384-well black plates

-

Positive Control: A known sPLA2-IIA inhibitor (e.g., LY315920)

-

Negative Control: DMSO

Protocol for Primary HTS

-

Compound Plating: Using an acoustic liquid handler, transfer 50 nL of test compounds, this compound, and controls from the compound plates to the 384-well assay plates.

-

Enzyme Addition: Add 10 µL of sPLA2-IIA solution (at 2x final concentration) to each well of the assay plates.

-

Pre-incubation: Incubate the plates for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

Substrate Addition: Add 10 µL of the fluorescent phospholipid substrate (at 2x final concentration) to initiate the reaction.

-

Kinetic Reading: Immediately place the plates in a fluorescent plate reader and measure the fluorescence intensity every minute for 30 minutes (Excitation/Emission wavelengths will be specific to the fluorophore used, e.g., 485/520 nm for PED-A1).

-

Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well. Normalize the data to the positive and negative controls to determine the percent inhibition.

Protocol for Dose-Response Analysis

-

Serial Dilution: Prepare a serial dilution of this compound and other "hit" compounds in DMSO.

-

Compound Plating: Transfer the diluted compounds to the assay plates.

-

Assay Performance: Follow the primary HTS protocol (steps 2-6) to determine the inhibitory activity at each concentration.

-

IC50 Calculation: Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Data Presentation

The following tables present hypothetical data for this compound and other compounds in an sPLA2-IIA inhibition assay.

Table 1: Primary HTS Results for a Selection of Compounds

| Compound ID | Concentration (µM) | Reaction Rate (RFU/min) | Percent Inhibition (%) |

| DMSO (Negative Control) | N/A | 1500 | 0 |

| LY315920 (Positive Control) | 10 | 50 | 96.7 |

| This compound | 10 | 250 | 83.3 |

| Compound A | 10 | 1450 | 3.3 |

| Compound B | 10 | 800 | 46.7 |

| Compound C | 10 | 150 | 90.0 |

Table 2: Dose-Response Data and IC50 Values for Selected "Hit" Compounds

| Compound ID | IC50 (µM) | Hill Slope | R² |

| This compound | 0.85 | 1.1 | 0.99 |

| LY315920 | 0.05 | 1.0 | 0.98 |

| Compound C | 1.20 | 0.9 | 0.97 |

Conclusion